molecular formula C20H17ClN2O4S2 B6097139 MFCD02332245

MFCD02332245

Cat. No.: B6097139
M. Wt: 448.9 g/mol
InChI Key: FGQJPFZWWLIGRA-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02332245 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes specific functional groups that contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of MFCD02332245 involves several steps, each requiring precise reaction conditions. One common synthetic route includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity. Industrial production methods often involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

MFCD02332245 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

MFCD02332245 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it is employed in the study of biochemical pathways and as a probe for detecting specific biomolecules. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02332245 involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby affecting various biological pathways. The compound’s effects are mediated through its binding to these targets, which can result in either activation or inhibition of their function.

Comparison with Similar Compounds

MFCD02332245 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with analogous functional groups or structural features. The comparison can reveal differences in reactivity, stability, and biological activity, which can be attributed to variations in their molecular structures. Some similar compounds include those with slight modifications in their functional groups or overall structure, leading to different chemical and biological behaviors.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S2/c1-27-14-5-2-12(3-6-14)10-17-19(26)23(20(28)29-17)9-8-18(25)22-15-11-13(21)4-7-16(15)24/h2-7,10-11,24H,8-9H2,1H3,(H,22,25)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQJPFZWWLIGRA-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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